molecular formula C8H13FO2 B14427162 Ethyl 2-fluorohex-2-enoate CAS No. 79695-40-2

Ethyl 2-fluorohex-2-enoate

Cat. No.: B14427162
CAS No.: 79695-40-2
M. Wt: 160.19 g/mol
InChI Key: JWCZIYIXBASBFH-UHFFFAOYSA-N
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Description

Ethyl 2-fluorohex-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to the second carbon of a hex-2-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorohex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl hex-2-enoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-25°C to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorohexanoic acid or 2-fluorohexanone.

    Reduction: Formation of 2-fluorohexanol.

    Substitution: Formation of various substituted hex-2-enoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluorohex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluorohex-2-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active fluorinated moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hex-2-enoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Methyl 2-fluorohex-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-chlorohex-2-enoate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

79695-40-2

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

ethyl 2-fluorohex-2-enoate

InChI

InChI=1S/C8H13FO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3

InChI Key

JWCZIYIXBASBFH-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)F

Origin of Product

United States

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